Phthalazone
Overview
Description
It is a bicyclic N-heterocycle that has attracted significant attention due to its valuable biological and pharmacological activities . Phthalazinone derivatives are known for their antimicrobial, antidiabetic, analgesic, anticonvulsant, antitumor, antiproliferative, antiepileptic, anti-inflammatory, and vasorelaxant properties .
Preparation Methods
Phthalazinone can be synthesized through various methods. One common synthetic route involves the condensation of w-tetrabromorthoxylene with hydrazine . Another method includes the reduction of chlorphthalazine with phosphorus and hydroiodic acid . Industrial production methods often involve the preparation of phthalazinone derivatives, such as 4-[3-(3-[(cyclopropylamino)methyl]azetidine-1-carbonyl)-4-fluorobenzyl]phthalazin-1(2H)-one, which are synthesized using intermediates and specific reaction conditions to achieve high purity and yield .
Chemical Reactions Analysis
Phthalazinone undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, upon oxidation with alkaline potassium permanganate, it yields pyridazine dicarboxylic acid . When treated with phosphorus oxychloride, it forms chlorphthalazine, which can be further reduced with zinc and hydrochloric acid to produce isoindole . Common reagents used in these reactions include hydrazine, phosphorus, hydroiodic acid, and potassium permanganate . Major products formed from these reactions include pyridazine dicarboxylic acid, isoindole, and phthalimidine .
Scientific Research Applications
Phthalazinone has a wide range of scientific research applications. In chemistry, it is used as a precursor in the synthesis of various compounds with interesting pharmacological properties, such as phosphodiesterase inhibitors and blood platelet aggregation inhibitors . In biology and medicine, phthalazinone derivatives are investigated for their potential as antiviral agents, particularly against rabies virus . They also exhibit significant antimicrobial, antitumor, and anti-inflammatory activities . In the industry, phthalazinone-based epoxy resins are used for their excellent rheological properties and intrinsic flame retardancy .
Mechanism of Action
The mechanism of action of phthalazinone derivatives involves their interaction with specific molecular targets and pathways. For example, phthalazinone derivatives act as potent inhibitors of rabies virus infection by targeting the replication complex of the virus . This interaction disrupts the viral replication process, thereby inhibiting the infection . Additionally, phthalazinone derivatives are known to inhibit poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair .
Comparison with Similar Compounds
Phthalazinone is unique compared to other similar compounds due to its distinct bicyclic N-heterocyclic structure. Similar compounds include quinoxaline, cinnoline, and quinazoline, which are isomeric with phthalazinone . While these compounds share some structural similarities, phthalazinone derivatives exhibit a broader range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . This makes phthalazinone a valuable compound in both scientific research and industrial applications.
Properties
IUPAC Name |
2H-phthalazin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-7-4-2-1-3-6(7)5-9-10-8/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAPPYDYQCXOEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4025903 | |
Record name | 1(2H)-Phthalazinone | |
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URL | https://comptox.epa.gov/dashboard/DTXSID4025903 | |
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Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow solid; [CAMEO] Beige crystalline solid; [Aldrich MSDS] | |
Record name | 1(2H)-Phthalazinone | |
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Vapor Pressure |
0.00000257 [mmHg] | |
Record name | 1(2H)-Phthalazinone | |
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CAS No. |
119-39-1, 62054-23-3 | |
Record name | 1(2H)-Phthalazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119-39-1 | |
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Record name | 1(2H)-Phthalazinone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119391 | |
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Record name | 1-Hydroxyphthalazine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062054233 | |
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Record name | Phthalazone | |
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Record name | Phthalazone | |
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Record name | 1(2H)-Phthalazinone | |
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Record name | 1(2H)-Phthalazinone | |
Source | EPA DSSTox | |
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Record name | Phthalazin-1(2H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.927 | |
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Record name | PHTHALAZINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | 1(2H)-PHTHALAZINONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4310 | |
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Retrosynthesis Analysis
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